Naphthazarin

Description

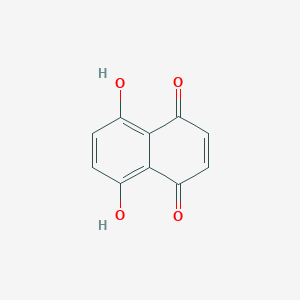

Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNVIKXOOKXAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197161 | |

| Record name | Naphthazarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown solid; [Alfa Aesar MSDS] | |

| Record name | Naphthazarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Naphthazarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

475-38-7 | |

| Record name | Naphthazarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthazarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthazarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthazarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-dihydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHAZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9IX5I5C0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Naphthazarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthazarin, also known by its IUPAC name 5,8-dihydroxy-1,4-naphthalenedione, is a naturally occurring naphthoquinone derivative with the chemical formula C₁₀H₆O₄.[1] It is found in the tissues of several plant families, including Boraginaceae, Droseraceae, and Nepenthaceae.[2] This compound and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antineoplastic properties.[3][4][5] this compound's unique chemical structure, characterized by a dihydroxynaphthoquinone core, allows it to participate in various biological processes, notably as a potent activator of the Nrf2/ARE signaling pathway and an inhibitor of the PI3K/Akt pathway.[6][7] This guide provides a comprehensive overview of the physicochemical properties of this compound and the experimental methods used for its characterization.

Physicochemical Properties

This compound is a dark purple to brown-black crystalline powder.[3] Key physicochemical data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5,8-Dihydroxynaphthalene-1,4-dione | [1] |

| Synonyms | Naphthazarine, 5,8-Dihydroxy-1,4-naphthoquinone | [3][4] |

| CAS Number | 475-38-7 | [1][8] |

| Chemical Formula | C₁₀H₆O₄ | [1][3] |

| Molecular Weight | 190.15 g/mol | [1][4][8] |

| Appearance | Dark purple to brown-black powder | [3] |

| Melting Point | 228–232 °C | [1][9] |

| Boiling Point | 498.2 °C at 760 mmHg | [3] |

| Density | 1.592 g/cm³ | [3] |

| Vapor Pressure | 1.51 x 10⁻¹⁰ mmHg at 25°C | [3] |

Table 2: Solubility and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | 5520 mg/L at 25°C | [3] |

| Solubility in Organic Solvents | Soluble in 1,4-dioxane, ethanol, and methanol. | [1][10] |

| UV-Vis Absorption (λmax) | Dependent on solvent and pH. | [11] |

| XLogP3 | 1.033 | [3] |

Experimental Protocols for Characterization

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the condensation of 1,4-dimethoxybenzene with dichloromaleic anhydride, followed by reductive dechlorination.[1][12]

Protocol: Synthesis from 1,4-Dimethoxybenzene and Dichloromaleic Anhydride [12]

-

Condensation: 1,4-dimethoxybenzene is condensed with dichloromaleic anhydride to yield 2,3-dichlorothis compound. This reaction is typically carried out at elevated temperatures.

-

Reduction: The resulting 2,3-dichlorothis compound is reduced using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). A mixture of 0.6 g of 2,3-dichlorothis compound, 3.6 g of SnCl₂, and 150 ml of 4 M HCl is refluxed for 30 minutes.[12]

-

Work-up: The green solution is filtered, cooled, and extracted with chloroform (CHCl₃). The organic extract is washed with water, dried over magnesium sulfate (MgSO₄), and evaporated to yield dihydrothis compound.[12]

-

Oxidation/Alkaline Treatment: 0.2 g of the obtained dihydrothis compound is dissolved in 100 ml of 5 M sodium hydroxide (NaOH) and heated for approximately 15 minutes until a deep blue color forms.[12]

-

Isolation: The solution is then acidified with dilute HCl and extracted with CHCl₃. The product is isolated from the organic phase.[12]

-

Purification: The crude this compound can be purified by column chromatography on silica gel using CHCl₃ as the eluent, yielding pure this compound.[12]

Purification Methods

-

Crystallization: this compound can be purified by crystallization from 1,4-dioxane, which yields deep red needles.[1][9]

-

Sublimation: Sublimation is another effective method for purifying this compound, particularly for removing non-volatile impurities.[13]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and characterization of this compound.

3.3.1 UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is influenced by the solvent and pH due to the presence of hydroxyl groups and the quinone system.[11] The conjugated system in the this compound molecule leads to characteristic absorption bands in the visible region, which are responsible for its color.[14]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or dioxane).

-

Instrumentation: A standard double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

3.3.2 Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Sample Preparation: The IR spectrum can be recorded using a KBr pellet. A small amount of dry this compound is finely ground with spectroscopic grade KBr and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Key Vibrational Bands:

3.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to rapid tautomerism on the NMR timescale, the signals for protons and carbon atoms in the quinoid and benzenoid rings can be averaged.[16]

-

Sample Preparation: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Expected Signals:

-

¹H NMR: Signals for the aromatic protons and the hydroxyl protons would be observed. The chemical shifts are influenced by the electronic environment and hydrogen bonding.

-

¹³C NMR: Resonances for the carbonyl carbons, hydroxyl-substituted aromatic carbons, and other aromatic carbons are expected.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for the quantification of this compound and its derivatives in various matrices, such as plant extracts.[17]

Protocol: Reversed-Phase HPLC for Alkannin (this compound Derivative) Quantification [17]

-

Extraction: Samples are extracted using sonication with hexane, followed by hydrolysis with 1 N NaOH to liberate the free alkannins.

-

Chromatographic System: A reversed-phase HPLC system is used.

-

Column: Synergi Max RP column.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV-Vis or Diode Array Detector (DAD) is used for detection at a wavelength corresponding to the absorption maximum of the analyte.

-

-

Validation: The method should be validated for sensitivity (LOD), accuracy (recovery rate), and precision (RSD).[17]

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, which underlies its therapeutic potential.

Nrf2/ARE Pathway Activation

This compound is a potent activator of the Nuclear factor E2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[6] This pathway is crucial for cellular defense against oxidative stress by upregulating the expression of antioxidant and phase II detoxification enzymes like heme oxygenase 1 (HO1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6] The activation of this pathway by this compound contributes to its neuroprotective effects against glutamate-induced excitotoxicity.[6][18]

Caption: this compound activates the Nrf2/ARE signaling pathway.

PI3K/Akt Pathway Inhibition

In certain cancer cell lines, such as A549 human lung adenocarcinoma cells, this compound has been demonstrated to suppress the PI3K/Akt signaling pathway.[7] This inhibition contributes to its anticancer effects, including the induction of apoptosis, autophagy, and cell cycle arrest.[7]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

This compound is a multifaceted compound with well-defined physicochemical properties and a growing body of evidence supporting its significant biological activities. The experimental protocols outlined in this guide provide a solid foundation for researchers engaged in the synthesis, purification, and characterization of this promising natural product. A thorough understanding of its properties and its interactions with key cellular signaling pathways is critical for its further development in therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Effect of this compound on the Growth, Electrogenicity, Oxidative Stress, and Microtubule Array in Z. mays Coleoptile Cells Treated With IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C10H6O4 | CID 10141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Derivatives in the Light of Intra- and Intermolecular Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Protects Against Glutamate-Induced Neuronal Death Via Activation of the Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. Fourier transform infrared and Raman spectra, vibrational assignment and density functional theory calculations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Determination of this compound derivatives in endemic Turkish Alkanna species by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Naphthazarin for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone with significant therapeutic potential. A thorough understanding of its solubility in common laboratory solvents is critical for designing and executing experiments in pharmacology, cell biology, and drug development. This document summarizes known solubility data, outlines detailed experimental protocols for solubility determination, and explores the compound's interaction with key cellular signaling pathways.

This compound Solubility Profile

This compound is a deep red, crystalline solid.[1] Its solubility is dictated by its molecular structure, which includes two hydroxyl groups and a quinone ring system, allowing for both polar and non-polar interactions.[1][2] The following tables present a summary of available quantitative and qualitative solubility data for this compound in various laboratory solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Molar Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 10 mg/mL | ~52.59 mM | 25°C | Requires ultrasonic treatment for dissolution.[3] |

| Water | H₂O | 5.52 mg/mL | ~29.03 mM | 25°C | Characterized as slightly soluble.[4][5] |

Qualitative Solubility Data

| Solvent | Chemical Formula | Solubility Description |

| Ethanol | C₂H₅OH | Soluble |

| 1,4-Dioxane | C₄H₈O₂ | Soluble |

| Diethyl Ether | C₄H₁₀O | Slightly Soluble |

| Alkaline Solutions | e.g., NaOH(aq) | Soluble |

The data indicates that this compound exhibits the highest solubility in polar aprotic solvents like DMSO. Its solubility in protic solvents like water and ethanol is facilitated by hydrogen bonding with its hydroxyl groups.[1][2] For novel solvent systems or precise quantification, experimental determination is recommended.

Cellular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several critical cellular signaling pathways. Its ability to activate protective mechanisms while inhibiting pro-survival pathways in cancer cells makes it a compound of significant interest.

Activation of the Nrf2/ARE Pathway

This compound is a potent activator of the Nuclear factor E2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a primary cellular defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of various cytoprotective genes, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This activation has been shown to protect neurons from glutamate-induced excitotoxicity.

Inhibition of the PI3K/Akt Pathway

In contrast to its protective role, this compound can also induce apoptosis and cell cycle arrest in cancer cells by suppressing pro-survival signaling pathways. Notably, it has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway in human lung cancer cells.[3] This pathway is often hyperactivated in cancer, promoting cell proliferation and survival. Inhibition by this compound leads to decreased cell viability and can enhance the efficacy of other cancer therapies.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is foundational for preclinical research. The following section details a generalized protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent, which is reached when the solvent is saturated with the solute.

Materials:

-

This compound (high purity solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)

-

Analytical balance

-

Vials with screw caps (e.g., glass HPLC vials)

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge (temperature controlled, if necessary)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, visibly confirming saturation.

-

Solvent Addition : Add a precise volume of the chosen solvent to the vial.

-

Equilibration : Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection : Carefully collect an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant using a chemically compatible syringe filter into a clean vial.

-

Dilution : Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument's standard curve.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.

References

An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of Naphthazarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and redox potential of Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone with significant biological activities. This document details the molecule's redox behavior, its role in cellular signaling pathways, and provides detailed experimental protocols for its electrochemical analysis.

Electrochemical Properties and Redox Potential

This compound, like other quinones, undergoes reversible redox reactions, which are central to its biological activity. The electrochemical behavior of this compound can be effectively studied using techniques such as cyclic voltammetry (CV). The redox process involves the transfer of two electrons and two protons, converting the quinone form to the hydroquinone form.

The formal redox potential (E°') of this compound is pH-dependent, a characteristic feature of quinone electrochemistry. In acidic solutions, the reduction of the quinone to the hydroquinone is a concerted two-electron, two-proton process. As the pH increases, this can transition to a stepwise process involving one-electron and one-proton transfers.

Quantitative Electrochemical Data

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Peak Separation (ΔEp) (mV) |

| 50 | -0.180 | -0.220 | 40 |

| 100 | -0.175 | -0.225 | 50 |

| 150 | -0.170 | -0.230 | 60 |

| 200 | -0.165 | -0.235 | 70 |

Note: This data is for 1,4-naphthoquinone in an aqueous solution and is presented as a representative example. The exact values for this compound may vary depending on experimental conditions such as pH, solvent, and electrode material.

Experimental Protocols

Cyclic Voltammetry of this compound (Adapted from a protocol for Juglone)

This protocol outlines the procedure for performing cyclic voltammetry on this compound to determine its redox potential.

Materials:

-

This compound (5,8-dihydroxy-1,4-naphthoquinone)

-

Supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution of desired pH)

-

Working electrode (e.g., Glassy Carbon Electrode - GCE)

-

Reference electrode (e.g., Ag/AgCl electrode)

-

Counter electrode (e.g., Platinum wire)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Polishing materials (e.g., alumina slurry)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any adhered particles.

-

Dry the electrode under a stream of inert gas.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte solution.

-

Ensure the reference electrode tip is placed close to the working electrode surface.

-

Purge the solution with inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it to the desired concentration in the supporting electrolyte.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to induce the reduction of this compound.

-

Vertex Potential 2: A potential sufficiently positive to induce the re-oxidation of the reduced product.

-

Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it to study the kinetics of the reaction.

-

-

Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential plot).

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

-

Calculate the formal redox potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp) = Epa - Epc. For a reversible two-electron process, the theoretical value of ΔEp is approximately 59/2 mV = 29.5 mV at 25°C.

-

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, including anticancer and anti-inflammatory effects, which are closely linked to its redox properties. Its ability to undergo redox cycling can lead to the generation of reactive oxygen species (ROS), which can modulate cellular signaling pathways.

Induction of Apoptosis via the Bcl-2/Bax Pathway

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is through the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][2] this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial cell survival pathway that is often dysregulated in cancer. This compound has been found to inhibit this pathway, contributing to its anticancer effects.[3] By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt.[3] In its active state, Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Therefore, the inhibition of the PI3K/Akt pathway by this compound leads to decreased cell survival and proliferation.

Conclusion

This compound is a redox-active molecule with significant potential in drug development, particularly in oncology. Its electrochemical properties are fundamental to its biological mechanism of action, which involves the induction of apoptosis and the inhibition of key cell survival pathways. This technical guide provides a foundational understanding of this compound's electrochemical behavior and its cellular effects, offering valuable information for researchers and scientists in the field. Further detailed studies are warranted to fully elucidate its electrochemical characteristics under various physiological conditions to better predict its behavior and optimize its therapeutic applications.

References

Tautomerism and Isomeric Forms of Naphthazarin in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and isomeric forms of Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) in solution. Understanding the tautomeric behavior of this compound and its derivatives is crucial for predicting their physicochemical properties, biological activity, and stability, which are critical parameters in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes.

The Tautomeric Equilibrium of this compound

This compound exists as a dynamic equilibrium between several tautomeric forms in solution. The principal tautomers are the 1,4-naphthoquinone and the 1,5-naphthoquinone structures. The interconversion between these forms occurs through intramolecular proton transfer. Due to rapid interconversion on the NMR timescale, the signals for protons and carbon atoms in the quinoid and benzenoid rings are often observed as averaged signals.[1] The equilibrium is sensitive to the solvent environment and the nature of substituents on the this compound core.

The primary tautomeric equilibrium involves the migration of the phenolic protons to the quinone carbonyl oxygens. This results in an equilibrium between the more stable 1,4-naphthoquinone form and the less stable 1,5-naphthoquinone form. Computational studies have shown that the energy barrier for this interconversion is relatively low, allowing for the coexistence of multiple forms in solution.[1]

Quantitative Data on this compound Tautomerism

The study of this compound's tautomerism involves both experimental and computational approaches to quantify the relative stabilities of the tautomers and the kinetics of their interconversion.

Computational Energetics of Tautomerism

Density Functional Theory (DFT) and semi-empirical methods are powerful tools to investigate the potential energy landscape of this compound's tautomers. These calculations provide insights into the relative energies of different tautomeric forms and the activation barriers for their interconversion.

| Tautomeric System | Computational Method | Calculated Parameter | Value (kJ/mol) | Reference |

| This compound | B3LYP/6-31G | Activation Energy (1,4- to 1,5-naphthoquinone) | > 41.8 | [2] |

| 2-substituted this compound derivative | B3LYP/6-31G | Energy Difference (2-substituted vs. 6-substituted) | 5.5 | [2] |

| 2-substituted this compound derivative | B3LYP/6-31G** | Interconversion Barrier | 24.2 | [2] |

| 1'-hydroxyalkyl this compound | Quantum Chemical Calculations | Energy Barrier (1,4- to 1,5-naphthoquinone) | < 20.9 | [1] |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are primary experimental methods to probe the tautomeric equilibrium in solution. Due to the rapid equilibrium, NMR often provides time-averaged data, while UV-Vis can sometimes distinguish between tautomers with distinct electronic transitions.

Table 2: Representative Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Solvent | Key Observation | Interpretation | Reference |

| ¹H NMR | DMSO-d₆ | Averaged signals for quinoid and benzenoid protons | Rapid tautomeric exchange on the NMR timescale | [1] |

| IR Spectroscopy | Aprotic Organic Solvents | Distinct bands for 1,4- and 1,5-naphthoquinoid forms | Co-existence of tautomers | [1] |

| UV-Vis Spectroscopy | Alkaline Solutions | Characteristic, non-overlapping absorption bands for 2,6- and 2,7-dihydroxynaphthazarins | Structural elucidation based on electronic transitions | [1] |

Experimental Protocols

Detailed and consistent experimental methodologies are essential for the reproducible study of this compound's tautomerism.

NMR Spectroscopic Analysis

Objective: To investigate the tautomeric equilibrium of this compound in different solvent environments.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound or its derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a final concentration of approximately 5-10 mg/mL.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

Spectrometer: 500 MHz NMR spectrometer.

-

Nuclei to be observed: ¹H and ¹³C.

-

Temperature: 298 K (or variable temperature studies as required).

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: 16 ppm.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay (d1): 5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (zgpg30).

-

Spectral width: 240 ppm.

-

Number of scans: 1024 or more.

-

Relaxation delay (d1): 2 seconds.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Integrate the proton signals to determine the relative populations of different species if distinct signals are observed. For averaged signals, analyze the chemical shifts for insights into the equilibrium position.

-

UV-Visible Spectrophotometry

Objective: To monitor the tautomeric equilibrium and its response to changes in solvent polarity or pH.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.

-

Prepare a series of dilutions in different solvents or buffer solutions of varying pH to final concentrations in the range of 10-50 µM.

-

-

Instrument Parameters:

-

Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

-

Wavelength range: 200-800 nm.

-

Scan speed: Medium.

-

Blank: Use the respective solvent or buffer as a blank.

-

-

Data Analysis:

-

Record the absorption spectra for each sample.

-

Identify the absorption maxima (λ_max) and the corresponding molar absorptivity (ε).

-

Analyze the shifts in λ_max and changes in absorbance to infer shifts in the tautomeric equilibrium. Deconvolution of overlapping bands may be necessary.

-

Computational Modeling

Objective: To calculate the relative energies of this compound tautomers and the activation barriers for their interconversion.

Methodology:

-

Structure Building:

-

Construct the 3D structures of the different this compound tautomers using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Computational Method (Example using Gaussian):

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP or M06-2X.

-

Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p).

-

Solvation Model: Use a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., SCRF=(PCM,Solvent=Chloroform)).

-

Calculation Type:

-

Opt Freq: Geometry optimization followed by frequency calculation to confirm minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

TS: For transition state searches (e.g., using Opt=(TS,CalcFC,NoEigentest)).

-

IRC: Intrinsic Reaction Coordinate calculation to confirm the connection between a transition state and the corresponding minima.

-

-

-

Data Analysis:

-

Extract the electronic energies (with zero-point vibrational energy correction) of the optimized structures.

-

Calculate the relative energies of the tautomers and the activation energy barriers.

-

Visualize the optimized geometries and vibrational modes.

-

Visualizing Tautomeric Pathways and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in this compound's tautomerism and the methodologies used to study them.

Caption: Tautomeric equilibrium of this compound in solution.

Caption: Workflow for investigating this compound tautomerism.

References

Methodological & Application

In Vivo Evaluation of Naphthazarin in Murine Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Naphthazarin, a naturally occurring naphthoquinone derivative, in murine tumor models. This document includes summaries of its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects through multiple mechanisms. Primarily, it is known to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.[1][2][3] Additionally, this compound has been shown to generate reactive oxygen species (ROS), leading to oxidative stress, and can cause cell cycle arrest.[4][5] Some studies also suggest that it can inhibit the PI3K/Akt signaling pathway and may act as a microtubule depolymerizing agent.[6] Furthermore, like other 1,4-naphthoquinones, it has demonstrated potential anti-angiogenic properties by inhibiting the functions of human umbilical vein endothelial cells (HUVEC).[7]

Data Presentation

In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| SW480 (Human Colorectal Cancer) | MTT Assay | 5, 10, 20 µM (24h) | Significant decrease in cell viability | [1] |

| SW480 (Human Colorectal Cancer) | LDH Assay | 5, 10, 20 µM (24h) | Significant increase in cytotoxicity | [1] |

| AGS (Human Gastric Cancer) | MTS Assay | IC50 = 2.5 µM (24h) | Inhibition of cell viability and proliferation | [5] |

| A549 (Non-small Cell Lung Carcinoma) | Not Specified | IC50 = 16.4 ± 1.6 μM | Reduction in cell viability | [6] |

In Vivo Anti-Tumor Activity of this compound Derivatives

No direct in vivo quantitative data for this compound was identified in the searched literature. The following data is for its derivatives and is provided for context.

| Murine Model | Tumor Model | Compound | T/C Value (%)* | Reference |

| Mice | Sarcoma-180 (S-180) | 2-(1-hydroxyethyl)-DMNQ | 119 | [2] |

| Mice | Sarcoma-180 (S-180) | 2-(1-acetyloxyethyl)-DMNQ | 276 | [2] |

| ICR Mice | Ascitic Sarcoma-180 (S-180) | 6-(1-propyloxyalkyl)-DMNQ derivatives** | >400 |

*T/C Value (%): (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater anti-tumor activity. **DMNQ: 5,8-dimethoxy-1,4-naphthoquinone, a derivative of this compound.

Experimental Protocols

In Vitro Protocols

1. Cell Viability Assessment (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cells, such as SW480 human colorectal cancer cells.[1]

-

Materials:

-

SW480 cells

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

ELISA reader

-

-

Procedure:

-

Seed SW480 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0, 0.5, 1, 5, 10, and 20 µM.

-

Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells.

-

Incubate the plates for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using an ELISA reader.

-

Calculate cell viability as a percentage of the control (0 µM this compound) group.

-

2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in cancer cells.

-

Materials:

-

Cancer cells (e.g., SW480)

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of changes in protein expression levels of Bax, Bcl-2, and cleaved caspase-3 following this compound treatment.[1][2]

-

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

In Vivo Protocol

Representative Protocol for Murine Sarcoma-180 (S-180) Allograft Model

Disclaimer: The following is a generalized protocol based on studies of this compound derivatives and standard practices for this tumor model, as specific in vivo protocols for this compound were not available in the searched literature.[2]

-

Materials:

-

Male ICR mice (6-8 weeks old)

-

Sarcoma-180 (S-180) tumor cells

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

-

Sterile saline

-

Calipers

-

Animal balance

-

-

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Harvest S-180 cells from a donor mouse with an established tumor.

-

Prepare a single-cell suspension in sterile saline.

-

Subcutaneously inject 1 x 10^6 S-180 cells in a volume of 0.1 mL into the right flank of each mouse.

-

-

Animal Grouping and Treatment:

-

Monitor the mice daily. When the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into a control group and a this compound-treated group (n=8-10 mice per group).

-

Administer this compound (e.g., 10, 20, 40 mg/kg body weight) or the vehicle to the respective groups via intraperitoneal (i.p.) injection daily for a specified period (e.g., 10-14 days).

-

-

Monitoring and Data Collection:

-

Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Observe the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

-

Endpoint and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Calculate the tumor growth inhibition (TGI) rate.

-

Optionally, collect tumors and major organs for histopathological analysis or further molecular studies.

-

-

Mandatory Visualization

Caption: this compound-induced apoptotic signaling pathway.

Caption: Workflow for a murine tumor model experiment.

References

- 1. This compound derivatives: synthesis, cytotoxic mechanism and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A high throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Journal articles: 'this compound' – Grafiati [grafiati.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

Application of Naphthazarin in Microtubule Depolymerization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone derivative that has garnered significant interest in biomedical research due to its diverse pharmacological activities. Among its various cellular effects, this compound has been identified as a microtubule-depolymerizing agent, making it a valuable tool for studying microtubule dynamics and a potential candidate for anticancer drug development. This document provides detailed application notes and protocols for utilizing this compound in microtubule depolymerization studies.

This compound exerts its biological effects by disrupting the cellular microtubule network. This leads to an arrest of the cell cycle in the G2/M phase and the induction of apoptosis, the programmed cell death, through the activation of the mitochondrial pathway.[1][2] Specifically, it has been shown to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 protein levels.[1]

Data Presentation

The following table summarizes the quantitative data available for this compound's activity in cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | A549 (Human non-small cell lung carcinoma) | Cell Viability | 16.4 ± 1.6 | [1][2] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis following microtubule depolymerization.

Caption: this compound-induced signaling pathway.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is designed to directly measure the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

This compound stock solution (in DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.

-

Add this compound to the wells at various final concentrations. Include a DMSO-only control.

-

Immediately place the microplate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot the change in absorbance over time to visualize the polymerization kinetics. A decrease in the rate and extent of polymerization in the presence of this compound indicates its depolymerizing activity.

Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Human cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified period (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. This compound-treated cells are expected to show a dose-dependent disruption and depolymerization of the microtubule network.[1][2]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Human cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of this compound's effect on microtubule-dependent mitotic progression.[1][2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the microtubule depolymerizing effects of this compound.

Caption: Experimental workflow for this compound studies.

References

Application Notes: Naphthazarin for the Study of Oxidative Stress and ROS Generation

Introduction

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone, DHNQ) is a naturally occurring naphthoquinone found in various plants and fungi.[1][2] It is widely recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] For researchers, scientists, and drug development professionals, this compound serves as a valuable tool compound for investigating the complex roles of oxidative stress and reactive oxygen species (ROS) in cellular physiology and pathology. Its biological activity is primarily rooted in two key mechanisms: its ability to undergo redox cycling to generate ROS and its capacity to act as an electrophile, modifying cellular nucleophiles.[1][2][4]

Mechanism of Action: A Dual Approach to Inducing Oxidative Stress

This compound's ability to induce oxidative stress stems from two principal mechanisms:

-

Redox Cycling and ROS Generation: this compound can accept electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form an unstable semiquinone radical.[5] This semiquinone then reacts with molecular oxygen (O₂) to regenerate the parent quinone, producing a superoxide anion radical (O₂•⁻) in the process.[5][6] This futile cycle, known as redox cycling, leads to a continuous generation of superoxide. The superoxide radicals can be subsequently converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), which can further participate in cellular signaling or be converted into highly reactive hydroxyl radicals (•OH).[5] This sustained production of ROS disrupts the intracellular redox homeostasis, leading to oxidative stress.[1][7]

-

Electrophilic Arylation: As an electrophile, the this compound ring can react with cellular nucleophiles, most notably the thiol groups (-SH) present in cysteine residues of proteins and in glutathione (GSH).[1][8] This covalent modification, or arylation, can lead to the depletion of the cellular antioxidant pool (e.g., GSH) and directly inhibit the function of critical proteins, such as enzymes and transcription factors, further exacerbating oxidative damage.[1][8]

Caption: this compound induces oxidative stress via redox cycling and arylation.

Key Signaling Pathways Modulated by this compound-Induced ROS

The ROS generated by this compound act as signaling molecules that can trigger various cellular pathways, often leading to cytotoxicity and apoptosis in cancer cells or providing neuroprotection at sub-toxic concentrations.

-

Nrf2/ARE Pathway Activation: this compound is a potent activator of the Nuclear factor E2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[9] In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), and thioredoxin reductase 1 (TrxR1).[9] This pathway is a primary cellular defense mechanism against oxidative damage.[9] Studies have shown that this compound can induce the expression of these Nrf2 target genes in neuronal and glial cells, thereby protecting them from glutamate-induced excitotoxicity.[9]

-

Apoptosis Induction: In cancer cells, high levels of this compound-induced ROS can overwhelm the antioxidant defenses, leading to programmed cell death (apoptosis). This process is often mediated by the activation of the intrinsic mitochondrial pathway. For instance, in human colorectal cancer cells (SW480), this compound was shown to induce apoptosis by activating the Bax/Bcl-2 signaling pathway and increasing the activity of caspase-3.[10][11]

-

MAPK and PI3K/Akt Signaling: ROS are known to be critical mediators in the activation of mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in stress responses and apoptosis.[12][13] Conversely, this compound has also been shown to suppress the pro-survival PI3K/Akt pathway in A549 lung cancer cells, contributing to its anti-tumor effects.[14]

Caption: Signaling pathways modulated by this compound-induced ROS.

Quantitative Data Summary

The following tables summarize quantitative data regarding the cytotoxic effects of this compound and its impact on oxidative stress markers in various biological systems.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Incubation Time | Assay | IC50 Value (µM) | Reference |

| SW480 (Colorectal Cancer) | 24 h | MTT | ~10-20 (Dose-dependent decrease in viability) | [10] |

| MCF-7 (Breast Cancer) | 24 h / 48 h | N/A | IC50 for related compound CNFD: 3.06 / 0.98 | [12] |

| K562 (Leukemia) | 72 h | SRB | 1.7 | [14] |

| SiHa (Cervical Cancer) | N/A | N/A | IC50 for derivative C1: 0.02 | [3] |

| SiHa (Cervical Cancer) | N/A | N/A | IC50 for derivative C2: 0.09 | [3] |

| HCT116 (Colorectal Cancer) | N/A | N/A | IC50 for derivative C2: 0.11 | [3] |

| Various Cancer Cell Lines | 24 h | N/A | 0.16 - 1.7 | [15] |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[16] IC50 values are highly dependent on the cell line, exposure time, and assay method used.[16]

Table 2: this compound-Induced Oxidative Stress Markers

| Biological System | This compound Conc. | Exposure Time | Marker Measured | Observed Effect | Reference |

| Maize Coleoptile Cells | < 0.1 µM | 3 h | H₂O₂ Production | Increased | [2] |

| Maize Coleoptile Cells | > 0.1 µM | 3 h | H₂O₂ Production | Decreased | [2] |

| Maize Coleoptile Cells | > 1 µM | 3 h | MDA Content | Increased (>25 µM/g FW) | [4] |

| Maize Coleoptile Cells | 0.001 - 100 µM | 1-4 h | Catalase (CAT) Activity | Increased | [2] |

| Maize Seedlings | 0.1 nM | 7 days | Catalase (CAT) Activity | Significantly reduced in aboveground parts | [1] |

| Human Red Blood Cells | 0 - 10 µM | 24 h | Oxidative Stress | Increased | [14] |

| AGS Gastric Cancer Cells | 3 µM (related compounds) | 3 - 24 h | ROS Generation | Increased up to 1.8-fold | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study oxidative stress.

Protocol 1: Induction of Oxidative Stress in Cultured Cells

-

Cell Culture: Plate adherent or suspension cells at a desired density in appropriate culture vessels and allow them to adhere or stabilize for 24 hours.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Protect the solution from light.

-

Treatment: Dilute the this compound stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 50 µM). For control wells, add an equivalent volume of DMSO-containing medium (vehicle control).

-

Incubation: Incubate the cells with this compound for the desired period (e.g., 3, 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, cells can be harvested for various assays, including ROS detection, viability assessment, or western blotting.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[17]

-

Cell Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control (e.g., a known ROS inducer) and a negative/vehicle control.

-

Labeling: After treatment, remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add 10 µM H2DCFDA solution (in PBS or serum-free medium) to each well.[13][18]

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[13][17]

-

Measurement: After incubation, wash the cells twice with PBS.[13] Immediately measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of ~495/529 nm.[17] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol 3: Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4: Measurement of Hydrogen Peroxide (H₂O₂) Production

This protocol is adapted from methods used in plant tissues and can be applied to cell lysates.[1][2][4]

-

Sample Preparation: Homogenize cell pellets or tissue samples in 0.1% (w/v) trichloroacetic acid (TCA).[2][4]

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[2][4]

-

Reaction Mixture: In a new tube, mix 0.5 mL of the supernatant with 0.5 mL of 0.1 M potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).[2][4]

-

Measurement: Measure the absorbance of the supernatant at 350 nm.[2][4]

-

Quantification: Calculate the H₂O₂ content using a standard calibration curve prepared with known concentrations of H₂O₂.[1][2]

Protocol 5: Measurement of Lipid Peroxidation (MDA Content via TBARS Assay)

This assay quantifies malondialdehyde (MDA), a byproduct of lipid peroxidation.[1]

-

Sample Homogenization: Homogenize cell or tissue samples in 80% ethanol.[1]

-

Reaction Setup: Add 1 mL of the homogenate to a tube containing 1 mL of a solution of 20% (w/v) TCA and 0.01% butylated hydroxytoluene. To a parallel tube, add 1 mL of the same solution further containing 0.65% thiobarbituric acid (TBA).[1][2]

-

Incubation: Mix vigorously and heat the samples at 95°C for 20 minutes.[1][2]

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge at 10,000 x g for 10 minutes.[1][2]

-

Measurement: Read the absorbance of the supernatant at 440, 532, and 600 nm.[1][2] MDA equivalents are calculated based on the absorbance at 532 nm, with corrections for interfering substances using the other wavelengths.[1]

Caption: Workflow for investigating this compound-induced oxidative stress.

References

- 1. The Effects of 1,4-Naphthoquinone (NQ) and this compound (5,8-Dihydroxy-1,4-naphthoquinone, DHNQ) Individually and in Combination on Growth and Oxidative Stress in Maize (Zea mays L.) Seedlings | MDPI [mdpi.com]

- 2. The Effect of this compound on the Growth, Electrogenicity, Oxidative Stress, and Microtubule Array in Z. mays Coleoptile Cells Treated With IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. Frontiers | The Effect of this compound on the Growth, Electrogenicity, Oxidative Stress, and Microtubule Array in Z. mays Coleoptile Cells Treated With IAA [frontiersin.org]

- 5. The Trypanocidal Activity of Naphthoquinones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthoquinones as a Promising Class of Compounds for Facing the Challenge of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling [mdpi.com]

- 9. This compound Protects Against Glutamate-Induced Neuronal Death Via Activation of the Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound suppresses cell proliferation and induces apoptosis in human colorectal cancer cells via the B-cell lymphoma 2/B-cell associated X protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. assaygenie.com [assaygenie.com]

- 18. A Small Library of Synthetic Di-Substituted 1, 4-Naphthoquinones Induces ROS-Mediated Cell Death in Murine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biochemical Assays Utilizing the Redox Properties of Naphthazarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone with potent redox properties that make it a valuable tool in biochemical research and drug discovery. Its ability to undergo redox cycling leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and activating cellular defense mechanisms. This property allows for the investigation of oxidative stress pathways, the screening of antioxidant compounds, and the development of novel therapeutics, particularly in the field of oncology.

These application notes provide an overview of key biochemical assays that leverage the redox characteristics of this compound. Detailed protocols for these assays are provided to facilitate their implementation in the laboratory.

Key Applications

-

Induction of Oxidative Stress: this compound's primary mechanism of action in a biological context is its ability to redox cycle, leading to the production of superoxide radicals and subsequently other ROS. This makes it a useful compound for studying the cellular response to oxidative stress.

-

Activation of the Nrf2/ARE Signaling Pathway: As a consequence of inducing oxidative stress, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress. Assays monitoring the activation of this pathway can be used to screen for potential cytoprotective compounds.

-

Enzyme Inhibition: The redox properties of this compound and its derivatives contribute to their ability to inhibit certain enzymes, such as DNA topoisomerase I. This inhibitory action is of significant interest in the development of anticancer agents.

-

Screening of Antioxidants: Due to its ROS-generating capabilities, this compound can be employed in assays designed to screen for and evaluate the efficacy of antioxidant compounds.

Experimental Workflows

Below are generalized workflows for utilizing this compound in common biochemical assays.

Caption: Generalized experimental workflows for common biochemical assays utilizing this compound.

Signaling Pathway: this compound-Induced Nrf2/ARE Activation

This compound's redox cycling generates ROS, which leads to the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.

Caption: this compound activates the Nrf2/ARE signaling pathway through the induction of oxidative stress.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on key biochemical markers of oxidative stress.

Table 1: Effect of this compound on Catalase Activity

| Concentration (nM) | Fold Change vs. Control (Underground Parts of Seedlings) | Fold Change vs. Control (Aboveground Parts of Seedlings) | Reference |

| 1 | ~1.2 | ~2.0 | [2] |

| 10 | ~1.2 | ~2.0 | [2] |

Table 2: Effect of this compound on Lipid Peroxidation (MDA Content)

| Concentration (µM) | MDA Content (µmol/g FW) in Maize Coleoptiles (3h incubation) | Reference |

| 0 (Control) | 2.92 ± 0.8 | [3] |

| >1 | >25 | [3] |

| Concentration (nM) | % Change vs. Control (Underground Parts of Seedlings) | % Change vs. Control (Aboveground Parts of Seedlings) | Reference |

| 0.1 | Decrease | Increase | [2] |

| 1 | Decrease | Increase | [2] |

| 10 | Decrease | Increase | [2] |

Experimental Protocols

Reactive Oxygen Species (ROS) Production Assay

This protocol is adapted from a general method for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4][5]

Materials:

-

Cells of interest (e.g., cancer cell line, primary neurons)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 1-3 hours).

-

Staining with DCFH-DA: Prepare a working solution of DCFH-DA in pre-warmed PBS or serum-free medium (final concentration typically 5-20 µM). Remove the this compound-containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated wells to the untreated control to determine the fold-change in ROS production.

Catalase Activity Assay

This protocol is a generalized method for determining catalase activity in cell lysates.

Materials:

-

Cell lysate from this compound-treated and control cells

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Spectrophotometer

Protocol:

-

Cell Lysate Preparation: Culture and treat cells with desired concentrations of this compound. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and cell lysate.

-

Initiation of Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction. The final concentration of H₂O₂ is typically in the millimolar range.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes) at room temperature. The decrease in absorbance corresponds to the decomposition of H₂O₂ by catalase.

-

Calculation of Activity: Calculate the catalase activity using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). Express the activity as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Lipid Peroxidation (Malondialdehyde - MDA) Assay